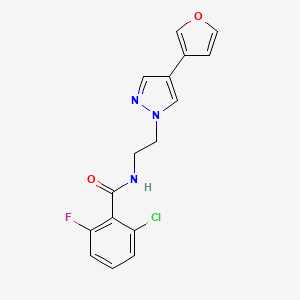

2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound known for its versatile applications in medicinal chemistry. The compound belongs to the benzamide class, often researched for its pharmacological properties. Its structure, featuring a blend of chloro, fluoro, and pyrazole groups, lends itself to a range of biological activities.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c17-13-2-1-3-14(18)15(13)16(22)19-5-6-21-9-12(8-20-21)11-4-7-23-10-11/h1-4,7-10H,5-6H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFWZJLQEALMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions:

Oxidation: Reacts with oxidizing agents to form various oxygenated products.

Reduction: Hydrogenation can modify the pyrazole ring, altering the compound's properties.

Substitution: Undergoes nucleophilic aromatic substitution (S_NAr) reactions, typically with bases or nucleophiles to replace the halogen atoms.

Common Reagents and Conditions:

Oxidation: Uses agents such as potassium permanganate (KMnO_4) under acidic conditions.

Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) under atmospheric hydrogen.

Substitution: Bases like sodium methoxide (NaOMe) in methanol at reflux temperatures.

Major Products: From these reactions, the compound forms various derivatives, such as alcohols, amines, and substituted benzamides, each with distinct biological properties.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is notable in:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studies reveal its potential as an enzyme inhibitor.

Medicine: Research is ongoing into its role as a potential therapeutic agent in treating inflammation and certain cancers.

Industry: Utilized in the development of agrochemicals and specialty chemicals due to its stable nature and reactive sites.

Mechanism of Action

The compound exerts its effects through a specific interaction with molecular targets. The presence of the chloro and fluoro groups enhances its binding affinity to certain receptors, potentially inhibiting their function. These interactions disrupt the normal biochemical pathways, leading to therapeutic effects such as anti-inflammatory responses or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

2-chloro-N-(2-(1H-pyrazol-1-yl)ethyl)benzamide

6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

2-chloro-6-fluoro-N-ethylbenzamide

Uniqueness: What sets 2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide apart is the combined presence of chloro, fluoro, and furan-pyrazole groups. This unique structure enhances its chemical stability and specificity in biological interactions, offering advantages over simpler analogues in both research and application.

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed exploration of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- A benzamide backbone.

- A chlorine atom at position 2 and a fluorine atom at position 6 on the benzene ring.

- An ethyl linkage to a pyrazole moiety substituted with a furan ring.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring through condensation reactions.

- Substitution reactions to introduce the chloro and fluoro groups.

- Coupling reactions to attach the furan moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with analogous structures have shown significant cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : Compounds exhibited GI50 values ranging from 3.79 µM to 42.30 µM, indicating effective growth inhibition .

- A549 (lung cancer) : Several derivatives demonstrated promising activity with IC50 values as low as 26 µM .

Insecticidal Activity

Research indicates that compounds similar to this compound exhibit insecticidal properties:

- Effective against pests such as Mythimna separate and Helicoverpa armigera, with lethal concentrations noted at 500 mg/L .

Antifungal Activity

The compound's structural analogs have also been evaluated for antifungal activity:

- Notably, some derivatives showed inhibition rates of up to 77.8% against Pyricularia oryae, suggesting potential applications in agricultural pest control .

The biological mechanisms underlying the activity of this compound are still under investigation but may involve:

- Inhibition of specific kinases : Similar pyrazole compounds have been shown to inhibit Aurora A/B kinases, which are critical in cancer cell proliferation .

- Disruption of cellular signaling pathways , leading to apoptosis in cancer cells.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A derivative exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .

- Zebrafish Toxicity Test : Evaluated for developmental toxicity, revealing an LC50 value indicative of moderate toxicity, suggesting careful consideration for therapeutic use .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.